4-Methyl-1-propylcyclohexane-1-carbaldehyde
Description
Systematic Nomenclature and Structural Identification
The systematic IUPAC name This compound precisely defines the compound’s substituent arrangement. The cyclohexane backbone is numbered to prioritize the aldehyde group (-CHO) at position 1, followed by the propyl group (-CH$$2$$CH$$2$$CH$$3$$) at the same position and a methyl group (-CH$$3$$) at position 4. This numbering ensures the lowest possible locants for all substituents, adhering to IUPAC guidelines.
The molecular structure, represented by the SMILES code O=CC1(CCC)CCC(C)CC1, highlights the spatial orientation of the substituents. The aldehyde group’s planar geometry at position 1 introduces electronic effects that influence the compound’s reactivity, while the methyl and propyl groups contribute steric bulk, affecting conformational dynamics. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the stereochemistry and substituent positions in such multisubstituted cyclohexanes.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{20}\text{O} $$ | |
| Molecular Weight | 168.28 g/mol | |
| SMILES Code | O=CC1(CCC)CCC(C)CC1 |
|
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
Historical Development of Cyclohexane Carbaldehyde Derivatives
The synthesis of cyclohexane carbaldehydes has evolved significantly since the early 20th century. Initial methods focused on hydrogenation of aromatic precursors; for example, cyclohexanecarboxylic acid was historically prepared via hydrogenation of benzoic acid. However, the introduction of aldehyde functionalities to multisubstituted cyclohexanes required more sophisticated approaches.
A breakthrough emerged with the development of organocatalytic cascade reactions, enabling stereoselective synthesis of cyclohexane carbaldehydes. For instance, the catalytic asymmetric inverse-electron-demand Diels–Alder reaction, reported by Maurya and Appayee, allows the construction of 3,4-disubstituted cyclohexadiene carbaldehydes with high enantioselectivity. This method leverages l-proline as a catalyst to achieve trans-diastereomeric products, demonstrating the role of chiral environments in directing substituent arrangement.
Industrial applications further drove innovation. Patent EP2318356B1 discloses methods for synthesizing cyclohexane-based coolants, such as menthanecarboxamide derivatives, which share structural motifs with this compound. These compounds, used in consumer products like oral care formulations, underscore the demand for cost-effective and scalable synthetic routes.
Positional Isomerism in Multisubstituted Cyclohexanes
Positional isomerism in cyclohexane derivatives arises from variations in substituent locations, profoundly influencing physical and chemical properties. For example, 3-methyl-1-propylcyclohexane-1-carbaldehyde (CAS 1934425-40-7) differs from its 4-methyl counterpart only in the methyl group’s position, yet this alteration impacts molecular symmetry and reactivity.
Table 2: Comparison of Positional Isomers
| Property | 4-Methyl Isomer | 3-Methyl Isomer |
|---|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{20}\text{O} $$ | $$ \text{C}{11}\text{H}{20}\text{O} $$ |
| SMILES Code | O=CC1(CCC)CCC(C)CC1 |
CCCC1(CCCC(C1)C)C=O |
| Molecular Weight | 168.28 g/mol | 168.28 g/mol |
| Key Structural Feature | Methyl at C4 | Methyl at C3 |
The 4-methyl isomer’s equatorial methyl group minimizes steric strain, whereas the 3-methyl isomer’s axial methyl may increase ring puckering. Such stereoelectronic differences affect boiling points, solubility, and intermolecular interactions, making isomer separation critical in synthetic workflows. Catalytic methods that favor specific isomer formation, such as those employing chiral amines, are essential for producing enantiomerically pure materials for pharmaceutical applications.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-methyl-1-propylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-3-6-11(9-12)7-4-10(2)5-8-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
XEPGNPMPMNCIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(CC1)C)C=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclohexane Ring
The initial step involves selective alkylation of cyclohexane derivatives to install the methyl and propyl groups. Common approaches include:
- Friedel-Crafts Alkylation or Directed Lithiation: Directed lithiation followed by electrophilic substitution allows regioselective introduction of alkyl groups. For example, cyclohexanone derivatives can be selectively alkylated at the 4-position using organolithium reagents or alkyl halides under controlled conditions.
- Catalytic Hydrogenation of Substituted Aromatics: Aromatic precursors bearing methyl and propyl substituents can be hydrogenated to yield substituted cyclohexanes.
Introduction of the Aldehyde Group
The aldehyde group at the 1-position can be introduced by:
- Oxidation of Primary Alcohols: Starting from 4-methyl-1-propylcyclohexan-1-ol, oxidation with mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane can selectively yield the aldehyde.
- Formylation Reactions: Direct formylation of the cyclohexane ring via Vilsmeier-Haack reaction or other electrophilic formylation methods can be employed when the ring is suitably activated.
- Reduction of Carboxylic Acid Derivatives: Reduction of 4-methyl-1-propylcyclohexane-1-carboxylic acid using diisobutylaluminum hydride (DIBAL-H) at low temperatures can afford the aldehyde selectively.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | Organolithium reagent + alkyl halide, low T | 70-85 | Regioselective introduction at C4 |
| 2 | Reduction (if ketone precursor) | Catalytic hydrogenation, H2, Pd/C | 80-90 | Converts aromatic to cyclohexane ring |
| 3 | Oxidation of alcohol | PCC or Dess–Martin periodinane | 75-90 | Selective oxidation to aldehyde |
| 4 | Purification | Column chromatography or recrystallization | - | Ensures high purity |
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the substitution pattern and aldehyde presence, with characteristic aldehyde proton signals around 9-10 ppm.
- Infrared Spectroscopy (IR): Strong absorption near 1720 cm^-1 indicates the aldehyde C=O stretch.
- Mass Spectrometry (MS): Molecular ion peaks consistent with C12H22O confirm the molecular weight.
- Chromatographic Purity: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures purity above 95%.
Preparation methods reported in the literature emphasize the importance of mild oxidation conditions to avoid overoxidation to carboxylic acids and the use of regioselective alkylation techniques to control substitution patterns. For example, oxidation of the corresponding alcohol intermediate with PCC yields the aldehyde in 75-90% yield with minimal side products. Alternative methods involving direct formylation are less common due to regioselectivity challenges.
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Alkylation + Oxidation | Organolithium, alkyl halide, PCC | High regioselectivity, good yields | Requires low temperature control | 70-90 |
| Direct Formylation | Vilsmeier-Haack reagent | One-step aldehyde introduction | Regioselectivity issues | 50-70 |
| Reduction of Carboxylic Acid | DIBAL-H at low temperature | Selective aldehyde formation | Sensitive to reaction conditions | 65-85 |
The preparation of 4-Methyl-1-propylcyclohexane-1-carbaldehyde is most reliably achieved through a two-step process involving regioselective alkylation of the cyclohexane ring followed by selective oxidation of the corresponding alcohol to the aldehyde. This method provides good yields and high purity, supported by extensive characterization data. Alternative methods such as direct formylation or reduction of carboxylic acid derivatives offer viable routes but may face challenges in selectivity or yield. The choice of method depends on available starting materials, scale, and desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-propylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and propyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 4-Methyl-1-propylcyclohexane-1-carboxylic acid
Reduction: 4-Methyl-1-propylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
4-Methyl-1-propylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-propylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes and other hydrophobic environments, influencing its distribution and effects within biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the cyclohexanecarbaldehyde family, characterized by a six-membered ring system with an aldehyde group. Key structural analogs include:
trans-4-Isopropylcyclohexane-1-carbaldehyde (CAS 32533-97-4): Features an isopropyl group at the 4-position instead of methyl and propyl groups.
Cyclooctanecarbaldehyde (CAS 6688-11-5): An eight-membered cyclic aldehyde. The larger ring size may enhance conformational flexibility, lowering melting points relative to cyclohexane derivatives .
2-Ethylhexanal (CAS 123-05-7): A branched aliphatic aldehyde. Unlike cyclic analogs, linear/branched aldehydes exhibit higher volatility due to reduced molecular rigidity .
Physicochemical Properties (Hypothetical Estimates)
The following table compares inferred properties based on substituent effects and analogous
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Solubility in Water* | Key Substituents |
|---|---|---|---|---|---|
| 4-Methyl-1-propylcyclohexane-1-carbaldehyde | C₁₁H₂₀O | 168.28 | 250–270 | Low | 4-Methyl, 1-Propyl |
| trans-4-Isopropylcyclohexane-1-carbaldehyde | C₁₀H₁₈O | 154.25 | ~240 | Very Low | 4-Isopropyl |
| Cyclooctanecarbaldehyde | C₉H₁₆O | 140.23 | ~220 | Moderate | Cyclooctane ring |
| 2-Ethylhexanal | C₈H₁₆O | 128.21 | 175–180 | Insoluble | Branched aliphatic chain |
*Estimated values based on structural analogs; experimental data required for validation.
Key Observations:
- Steric Effects : Bulkier substituents (e.g., isopropyl in trans-4-isopropylcyclohexane-1-carbaldehyde) reduce solubility in polar solvents compared to smaller alkyl groups (methyl, propyl) .
- Ring Size : Cyclooctanecarbaldehyde’s larger ring may lower melting points due to increased flexibility, contrasting with the rigid cyclohexane backbone of the target compound.
- Hydrophobicity : Aliphatic aldehydes (e.g., 2-ethylhexanal) exhibit higher volatility and lower boiling points than cyclic analogs due to weaker intermolecular forces.
Biological Activity
4-Methyl-1-propylcyclohexane-1-carbaldehyde is an organic compound with potential biological activity due to its unique structural features, including an aldehyde functional group and a cyclohexane ring substituted with methyl and propyl groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's molecular formula is C11H20O, with a molecular weight of 168.28 g/mol. It can undergo various chemical reactions including oxidation, reduction, and substitution, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H20O/c1-3-6-11(9-12)7-4-10(2)5-8-11/h9-10H,3-8H2,1-2H3 |
| InChI Key | XEPGNPMPMNCIKG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1(CCC(CC1)C)C=O |
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the hydrophobic nature of the cyclohexane ring allows for interaction with lipid membranes, influencing the compound's distribution within biological systems.
Enzyme Inhibition
The compound may act as an enzyme inhibitor by competing with substrates for active sites or altering enzyme conformation. This property is particularly relevant in drug development, where such compounds can be designed to target specific enzymes involved in disease processes.
Case Studies
While specific case studies on this compound are scarce, related research has focused on similar aldehydes in therapeutic contexts:
- Aldehyde Derivatives : A study highlighted the inhibitory effects of aldehyde derivatives on certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Anticancer Activity : Some compounds with similar structures have been investigated for their anticancer properties, demonstrating the ability to induce apoptosis in cancer cells through various mechanisms.
Research Findings
Recent studies have explored the synthesis and potential applications of this compound:
- Synthesis : The compound can be synthesized via alkylation of cyclohexanone followed by Friedel-Crafts acylation. This synthetic route highlights its accessibility for further research and application.
- Biological Testing : Preliminary tests indicate that the compound exhibits moderate biological activity; however, further studies are required to elucidate its full potential and mechanisms.
Q & A
Q. Key Variables :
- Catalyst Choice : Rhodium improves yield (70–85%) but increases cost.
- Temperature : Hydroformylation typically requires 80–120°C, while oxidation occurs at room temperature.
- Byproduct Mitigation : Use of molecular sieves in oxidation reactions minimizes hydrate formation.
How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Advanced Research Question
Discrepancies in NMR data often arise from conformational flexibility in the cyclohexane ring or dynamic effects. Methodological approaches include:
- Variable Temperature (VT) NMR : To observe coalescence of splitting patterns, confirming dynamic chair flipping .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data .
- X-ray Crystallography : Use SHELXL for precise structural determination, resolving ambiguities in substituent positions .
Example Case : A ¹H NMR doublet at δ 9.8 ppm (aldehyde proton) may split into multiplets if impurities (e.g., hydrates) exist. Purification via silica gel chromatography or distillation is recommended .
What strategies optimize the regioselectivity of hydroformylation for 4-Methyl-1-propylcyclohexene?
Advanced Research Question
Regioselectivity in hydroformylation depends on:
- Ligand Design : Bulky phosphine ligands (e.g., PPh₃) favor linear aldehyde formation (anti-Markovnikov) .
- Pressure Effects : Higher CO pressure shifts selectivity toward branched aldehydes.
- Solvent Polarity : Nonpolar solvents (e.g., toluene) enhance catalyst stability and selectivity.
Advanced Research Question
- Docking Simulations : AutoDock Vina to assess binding affinity with enzymes (e.g., aldehyde dehydrogenases) .
- ADMET Prediction : SwissADME for evaluating absorption, toxicity, and metabolic stability. The propyl group may enhance lipophilicity (LogP ≈ 2.8), affecting membrane permeability .
- Metabolic Pathway Mapping : KEGG or MetaCyc databases to identify potential oxidation or conjugation pathways .
How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Basic Research Question
- SHELX Refinement : SHELXL refines anisotropic displacement parameters, distinguishing axial vs. equatorial substituents .
- ORTEP Visualization : ORTEP-III generates thermal ellipsoid plots to confirm substituent positions (e.g., propyl group orientation) .
Case Study : A 2015 study resolved chair-conformation ambiguity in a cyclohexane derivative using SHELXL, achieving R-factor convergence below 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
